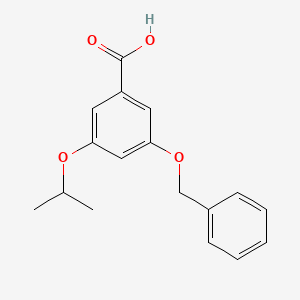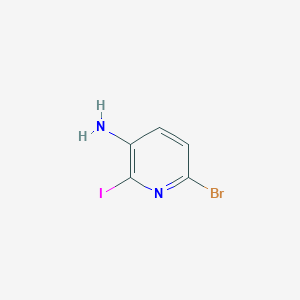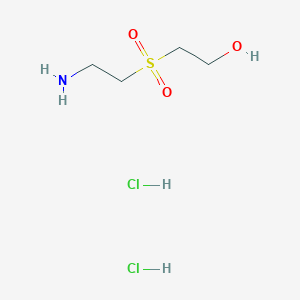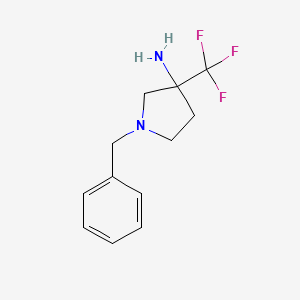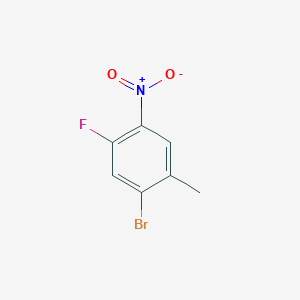
6-Bromo-5-chloro-1H-indole
Descripción general
Descripción
“6-Bromo-5-chloro-1H-indole” is a compound with the CAS Number: 1191028-50-8 . It has a molecular weight of 230.49 and its IUPAC name is 6-bromo-5-chloro-1H-indole . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of indole derivatives, including “6-Bromo-5-chloro-1H-indole”, has been a subject of interest in the chemical community . Various methods have been reported for the synthesis of indoles . For instance, a process for efficient synthesis of 5-bromoindole, which could be a precursor to “6-Bromo-5-chloro-1H-indole”, has been patented .
Molecular Structure Analysis
The molecular structure of “6-Bromo-5-chloro-1H-indole” can be represented by the linear formula C8H5BrClN . The InChI code for this compound is 1S/C8H5BrClN/c9-6-4-8-5 (1-2-11-8)3-7 (6)10/h1-4,11H .
Chemical Reactions Analysis
Indole derivatives, including “6-Bromo-5-chloro-1H-indole”, have been found to show various biologically vital properties . They have been used in the study to prepare indole derivatives as intermediates for agrochemicals and drugs .
Physical And Chemical Properties Analysis
“6-Bromo-5-chloro-1H-indole” is a solid substance . It has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.0232 mg/ml .
Aplicaciones Científicas De Investigación
Antiviral Activity
6-Bromo-5-chloro-1H-indole: derivatives have been synthesized and evaluated for their potential as antiviral agents. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The indole nucleus’s ability to bind with high affinity to multiple receptors makes it a valuable scaffold for developing new antiviral derivatives .
Anti-inflammatory Properties
Indole derivatives, including those with a 6-bromo-5-chloro substitution, are investigated for their anti-inflammatory properties. These compounds can play a significant role in the treatment of inflammatory diseases by modulating the body’s inflammatory response .
Anticancer Applications
The indole core is a common feature in many synthetic drug molecules with anticancer activity6-Bromo-5-chloro-1H-indole derivatives are part of ongoing research to develop new treatments that can target cancer cells with high specificity and reduced side effects .
Antimicrobial Effects
Research into indole derivatives has also highlighted their potential as antimicrobial agents. The structural diversity of indole-based compounds allows for the targeting of a broad spectrum of microbial pathogens, making them promising candidates for new antimicrobial drugs .
Antidiabetic Activity
Indole derivatives have been identified as potential antidiabetic agents. Their interaction with biological receptors involved in glucose metabolism suggests that 6-Bromo-5-chloro-1H-indole could be a starting point for the development of new antidiabetic medications .
Neuroprotective Effects
The indole structure is found in compounds that exhibit neuroprotective effects. Derivatives of 6-Bromo-5-chloro-1H-indole may contribute to the development of treatments for neurodegenerative diseases by protecting neuronal cells from damage .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-5-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWREYGFJOJLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695396 | |
| Record name | 6-Bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-chloro-1H-indole | |
CAS RN |
1191028-50-8 | |
| Record name | 6-Bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

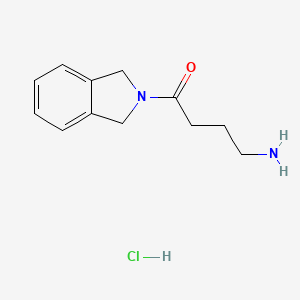
![Methyl[2-methyl-1-(2-methylphenyl)propyl]amine](/img/structure/B1524155.png)
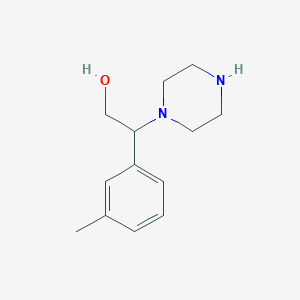


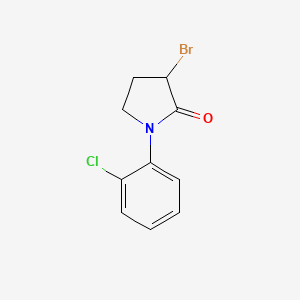

![4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1524167.png)
